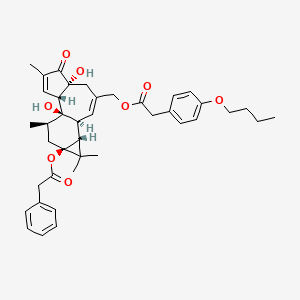
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate): is a phorbol ester derivative known for its potent biological activities. This compound is particularly notable for its ability to selectively activate specific protein kinase C (PKC) isozymes, making it a valuable tool in biochemical and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) involves multiple steps, starting from phorbol. The key steps include esterification reactions to introduce the phenylacetate and butoxyphenylacetate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the phorbol backbone.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted esters.
科学的研究の応用
Chemistry: 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is used to study the activation and regulation of PKC isozymes, which play crucial roles in cell signaling, proliferation, and apoptosis .
Medicine: The compound’s ability to selectively activate PKC isozymes makes it a potential candidate for developing therapeutic agents targeting diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, the compound can be used in the development of biochemical assays and diagnostic tools .
作用機序
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) exerts its effects primarily through the activation of PKC isozymes. Upon binding to PKC, the compound induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of downstream targets involved in various cellular processes, including gene expression, cell proliferation, and apoptosis .
類似化合物との比較
Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator but with a broader range of activity across different PKC isozymes.
4α-Phorbol 12,13-didecanoate: Similar structure but different ester groups, leading to variations in biological activity.
Uniqueness: 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) is unique in its selective activation of specific PKC isozymes, particularly PKC-β. This selectivity makes it a valuable tool for dissecting the roles of individual PKC isozymes in cellular processes .
特性
CAS番号 |
74513-81-8 |
|---|---|
分子式 |
C40H48O8 |
分子量 |
656.8 g/mol |
IUPAC名 |
[(1R,2S,6R,10S,11R,13S,15R)-8-[[2-(4-butoxyphenyl)acetyl]oxymethyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C40H48O8/c1-6-7-17-46-30-15-13-28(14-16-30)20-33(41)47-24-29-19-31-35-37(4,5)39(35,48-34(42)21-27-11-9-8-10-12-27)22-26(3)40(31,45)32-18-25(2)36(43)38(32,44)23-29/h8-16,18-19,26,31-32,35,44-45H,6-7,17,20-24H2,1-5H3/t26-,31+,32-,35-,38-,39+,40-/m1/s1 |
InChIキー |
XZMOGBZSUYNXKP-YZJHVHHLSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)OCC2=C[C@H]3[C@H]4[C@](C4(C)C)(C[C@H]([C@@]3([C@@H]5C=C(C(=O)[C@]5(C2)O)C)O)C)OC(=O)CC6=CC=CC=C6 |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)OCC2=CC3C4C(C4(CC(C3(C5C=C(C(=O)C5(C2)O)C)O)C)OC(=O)CC6=CC=CC=C6)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
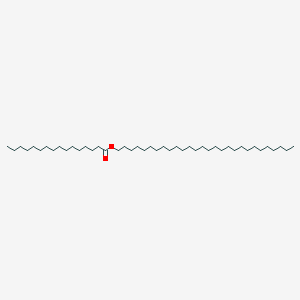
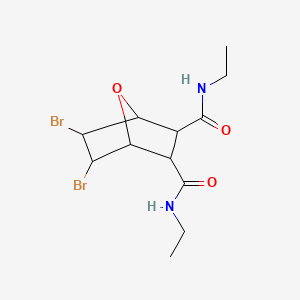
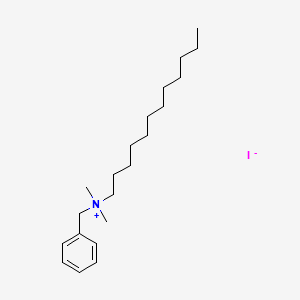
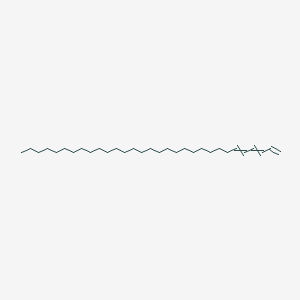

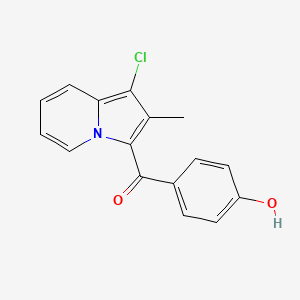
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

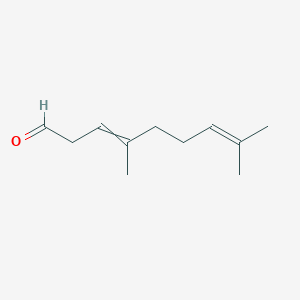
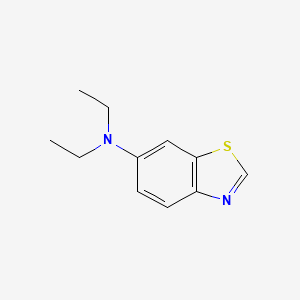
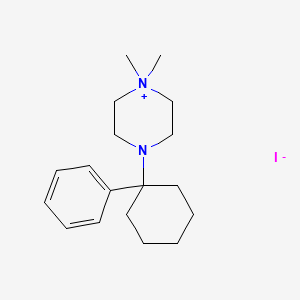
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
